molecular formula C17H14O2 B12909902 (E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one

(E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one

Katalognummer: B12909902
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: LUWYHAQLRBWRLH-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one typically involves the condensation of 5-methyl-2-benzofuranone with 4-methylbenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of dyes, fragrances, or other industrial chemicals.

Wirkmechanismus

The mechanism of action of (E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran: The parent compound, known for its diverse biological activities.

    2-Benzylidenebenzofuran: A similar compound with different substituents, studied for its biological properties.

    4-Methylbenzofuran:

Uniqueness

(E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one is unique due to its specific structure, which may confer distinct biological or chemical properties compared to other benzofuran derivatives.

Eigenschaften

Molekularformel

C17H14O2

Molekulargewicht

250.29 g/mol

IUPAC-Name

(2E)-5-methyl-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C17H14O2/c1-11-3-6-13(7-4-11)10-16-17(18)14-9-12(2)5-8-15(14)19-16/h3-10H,1-2H3/b16-10+

InChI-Schlüssel

LUWYHAQLRBWRLH-MHWRWJLKSA-N

Isomerische SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=CC(=C3)C

Kanonische SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.